1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile
CAS No.: 1354959-97-9
Cat. No.: VC2844724
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354959-97-9 |
|---|---|
| Molecular Formula | C15H17N3O |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C15H17N3O/c1-9-6-10(2)11(3)14(7-9)19-15-13(8-16)12(4)17-18(15)5/h6-7H,1-5H3 |
| Standard InChI Key | NKMHMHNLWLXZKU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C#N)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C#N)C)C |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1354959-97-9 |
| IUPAC Name | 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carbonitrile |
| Molecular Formula | C15H17N3O |
| Catalog Numbers | EVT-1715727, 0023DN |
| Commercial Purity | 95% |
| Alternative Identifiers | ZINC71790735, AKOS013061735, MCULE-8350316367, NE34348 |
The molecular formula C15H17N3O indicates the presence of 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in each molecule. This formula corresponds to a molecular weight of approximately 242.32 g/mol, placing it in a range that could be favorable for drug-like properties according to Lipinski's rule of five, which is often applied in medicinal chemistry to predict oral bioavailability of drug candidates.
Commercial samples of this compound are typically available at a purity of 95% or higher, making them suitable for research applications requiring high-quality materials . Various suppliers assign different catalog numbers to this compound, such as EVT-1715727 and 0023DN, which facilitate procurement processes for research institutions and companies .
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carbonitrile features several key structural elements that define its chemical behavior and potential interactions with biological systems. The central pyrazole ring serves as the core scaffold, with its two adjacent nitrogen atoms contributing to the aromatic character and electronic properties of the molecule.
The substitution pattern on the pyrazole ring is particularly significant. Methyl groups at positions 1 and 3 provide hydrophobicity and steric bulk around the nitrogen atoms, potentially affecting the compound's ability to engage in hydrogen bonding interactions. The carbonitrile (CN) group at position 4 introduces a strong electron-withdrawing effect, influencing the electron distribution across the pyrazole ring and creating a potential hydrogen bond acceptor site.
Perhaps the most distinctive structural feature is the 2,3,5-trimethylphenoxy substituent at position 5 of the pyrazole ring. This bulky group introduces significant steric hindrance and additional hydrophobic character to the molecule. The three methyl groups on the phenyl ring at positions 2, 3, and 5 further enhance these properties, potentially affecting the compound's solubility profile and its ability to interact with lipophilic binding pockets in biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume